molecular formula C10H11FO B2721506 [4-(2-Fluorocyclopropyl)phenyl]methanol CAS No. 1895244-04-8

[4-(2-Fluorocyclopropyl)phenyl]methanol

Cat. No.: B2721506
CAS No.: 1895244-04-8
M. Wt: 166.195
InChI Key: WNEPVDCRSQIOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(2-Fluorocyclopropyl)phenyl]methanol” is a chemical compound with the formula C10H11FO and a molecular weight of 166.19 g/mol . It is primarily used for research and development purposes .

Scientific Research Applications

Interaction with Fluorophenylacetylenes

Research conducted by Maity et al. (2011) investigated the interaction of alcohols, including methanol, with 2-fluoro- and 4-fluorophenylacetylenes, revealing the formation of cyclic complexes. These interactions, characterized by C-H···O and O-H···π hydrogen bonds, underline the significant role of fluorine substitution on phenyl rings in influencing hydrogen bonding behavior, which could be crucial in synthesizing new chemical entities or understanding reaction mechanisms in organic chemistry Maity, S., Maity, D. K., & Patwari, G. (2011).

Antitubercular Activities

Bisht et al. (2010) synthesized a series of compounds related to [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activities. This research highlights the potential of structurally similar compounds to [4-(2-Fluorocyclopropyl)phenyl]methanol in developing new antitubercular agents, indicating the importance of cyclopropyl and fluorophenyl groups in medicinal chemistry Bisht, S. S., et al. (2010).

C-H Halogenation and Synthesis Optimization

Sun et al. (2014) explored a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This study demonstrates the utility of compounds like this compound in facilitating halogenation reactions under milder conditions, offering higher yields and selectivity, which is crucial for industrial-scale chemical production Sun, X., Sun, Y.-H., & Rao, Y. (2014).

Antimalarial Agents Development

Ajay et al. (2010) synthesized and evaluated a series of 4-alkylaminoaryl phenyl cyclopropyl methanones for their antimalarial and antitubercular activities. Their findings suggest that modifications to the phenyl cyclopropyl methanol structure can yield compounds with potent biological activities, highlighting the versatility of such frameworks in drug discovery Ajay, A., et al. (2010).

Fluorescence Spectroscopy in Chemical Analysis

Matwijczuk et al. (2015) conducted fluorescence analysis of ionic and nonionic compounds, revealing the potential of this compound and its derivatives in rapid conformational analysis using fluorescence spectroscopy. This approach could be valuable in both solutions and biological samples, offering insights into molecular dynamics and interactions Matwijczuk, A., et al. (2015).

Properties

IUPAC Name

[4-(2-fluorocyclopropyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-10-5-9(10)8-3-1-7(6-12)2-4-8/h1-4,9-10,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEPVDCRSQIOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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